2'-O-Methylguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

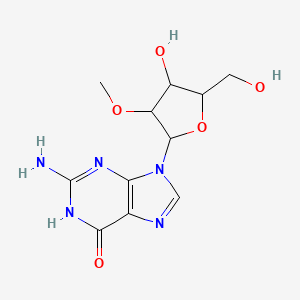

2'-O-Methylguanosine (GOMe) is a chemically modified nucleoside characterized by a methyl group substitution at the 2'-hydroxyl position of the ribose sugar (Fig. 1). This modification is naturally found in transfer RNA (tRNA) and ribosomal RNA (rRNA) of thermophilic organisms, where it enhances structural rigidity and thermal stability . Synthetic routes for GOMe include chemoselective methylation using methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) as a protecting group, achieving yields >95% . GOMe is critical in RNA therapeutics, such as siRNA, due to its resistance to nuclease degradation and ability to stabilize duplex structures . Additionally, it serves as a biochemical probe to study RNA-protein interactions and catalytic mechanisms in ribozymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-O-Methylguanosine typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with sugar moieties under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Chemical Applications

Building Block for Oligonucleotides

2'-O-Methylguanosine is widely used as a building block in the synthesis of modified oligonucleotides. These modified sequences are essential for studying RNA interactions and developing nucleic acid analogs that can resist degradation by nucleases .

Synthesis Methodologies

The synthesis of this compound typically involves methylation reactions using agents like methyl iodide or dimethyl sulfate under basic conditions. Recent advancements have focused on chemoselective methods that yield high purity without protecting groups .

Biological Applications

Role in RNA Modifications

This nucleoside is integral to the study of RNA modifications, particularly concerning gene expression and RNA stability. It has been shown that 2'-O-methylation affects the structural conformation of RNA, influencing its interaction with proteins and other nucleic acids .

Immune Response Modulation

Recent studies have identified short this compound RNA fragments as potent antagonists of Toll-like receptors (TLR) 7 and 8. These fragments help prevent autoimmune responses by evading detection by these receptors, which are crucial for initiating immune responses against pathogens . The ability of these fragments to modulate immune responses highlights their potential for therapeutic applications in treating autoimmune diseases.

Medical Applications

Therapeutic Potential

Research indicates that this compound may play a role in developing antiviral and anticancer therapies. Its ability to induce apoptosis in certain cancer cell lines has been documented, suggesting its utility as a therapeutic agent . Furthermore, studies have shown that modified mRNA containing 2'-O-methylation can enhance protein production levels in mammalian cells, which is vital for vaccine development and gene therapy .

Case Study: TLR Antagonism

A notable case study demonstrated that chemically synthesized 3-base oligonucleotides containing this compound could effectively target TLR-driven diseases. This study illustrated how these fragments could harness natural immune checkpoints to provide anti-inflammatory effects, offering a promising avenue for therapeutic intervention .

Industrial Applications

Synthetic RNA Production

In industry, this compound is utilized in producing synthetic RNA molecules for research and therapeutic purposes. Its incorporation into synthetic RNAs enhances stability and reduces immunogenicity, making it suitable for various applications in biotechnology and pharmaceuticals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural Modifications

- 2'-O-Methylguanosine (GOMe): Methylation at the 2'-OH of ribose stabilizes the C3'-endo sugar conformation, enhancing RNA rigidity .

- 3'-O-Methylguanosine: Methylation at the 3'-OH reduces hydrogen-bonding capacity, impacting interactions with catalytic metal ions in ribozymes .

- 2'-F-Riboguanosine (GF): Fluorine substitution at 2'-OH increases electronegativity and duplex stability via C3'-endo locking, outperforming GOMe in thermal stability (ΔTm ≈ +10°C) .

- Locked Nucleic Acid Guanosine (GLNA): A bicyclic structure "locks" the ribose in C3'-endo, providing extreme thermal stability (Tm >90°C) but reduced enzymatic compatibility .

- 8-Bromo-2′-Deoxyguanosine (GBr): Bromine at the C8 position of guanine disrupts base stacking, reducing G-quadruplex stability in thrombin-binding aptamers (ΔTm ≈ -5°C) .

- 2'-O-Methyl-3′-Thioguanosine: Sulfur substitution at 3'-O alters phosphodiester backbone electronics, used to probe catalytic metal ion interactions in group I introns .

Biochemical and Analytical Challenges

- HPLC Separation: GOMe co-elutes with N1-methylguanosine under standard conditions; optimized gradients at 8°C and 0.85 mL/min flow rate achieve resolution .

- Competitive Inhibition: GOMe (Ki ≈ 5 mM) is a weaker inhibitor of Tetrahymena ribozyme splicing than deoxyguanosine (Ki ≈ 1.1 mM) due to reduced 3'-OH reactivity .

Key Research Findings

Thermophile Adaptation : In Thermus thermophilus, GOMe content in tRNA increases at 80°C vs. 50°C, stabilizing A-form helices critical for high-temperature function .

Therapeutic siRNAs : GOMe-modified siRNAs show 10-fold higher gene silencing activity in vivo compared to unmodified counterparts .

Catalytic Probes : Replacing 2'-OH with methyl in the Tetrahymena ribozyme disrupts hydrogen bonding, revealing distinct roles of 2'- and 3'-hydroxyls in catalysis .

Chemical Reactions Analysis

1.1. Stannous Chloride–Diazomethane Methylation

A regioselective synthesis of 2'-O-methylguanosine from 2-aminoadenosine involves stannous chloride (SnCl₂) and diazomethane (CH₂N₂):

-

2'-OH Methylation : Mixing stoichiometric SnCl₂ in 1,2-dimethoxyethane (DME) at 50°C for 1 minute followed by diazomethane yields 2'-O-methyl-2-aminoadenosine (98% purity). Subsequent enzymatic deamination with adenosine deaminase converts this intermediate to this compound in 98% yield .

-

3'-OH Methylation : Using SnCl₂ in DMF at 50°C for 15 minutes produces a 9:1 ratio of 3'-O-methyl to 2'-O-methyl isomers. Adenosine deaminase selectively deaminates the 3'-O-methyl isomer, yielding 88% 3'-O-methylguanosine .

1.2. Protection-Free Chemoselective Methylation

A novel method employs methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) as a 3',5'-O-protecting group, enabling 2'-O-methylation without guanine base protection:

-

Reagents : Methyl chloride (CH₃Cl) and sodium hexamethyldisilazide (NaHMDS) facilitate methylation under mild conditions .

-

Advantages : Avoids laborious protection/deprotection steps and achieves high chemoselectivity.

Enzymatic Methylation by tRNA Guanosine-2'-O-Methyltransferase

The enzyme tRNA guanosine-2'-O-methyltransferase (EC 2.1.1.34) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-OH of guanosine in tRNA:

SAM + tRNA→SAH + tRNA(2’-O-methylguanosine)

-

Substrate Specificity : The enzyme exclusively targets guanosine residues at position 18 (Gm18) in tRNA .

-

Structural Insights : Crystal structures (PDB: 1V2X, 1ZJR) reveal a Rossmann fold methyltransferase domain critical for SAM binding and catalysis .

Chemical Reactivity and Stability

-

Base-Pairing Properties : Unlike N²-methylguanosine, this compound retains canonical Watson-Crick base-pairing with cytidine due to the methyl group’s location on the ribose rather than the nucleobase .

-

Solubility and Isolation : The 2'-O-methyl derivative precipitates efficiently during synthesis, enabling isolation via centrifugation or crystallization without chromatography .

-

Stability : The methyl group enhances RNA resistance to alkaline hydrolysis and ribonuclease degradation, making it valuable in antisense oligonucleotides .

Properties

IUPAC Name |

2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYNGSFVYRPRCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.